ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate
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Overview
Description
Ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate is a complex organic compound that features a benzothiazole moiety fused with a thiophene ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then coupled with a thiophene derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to increase yield and efficiency . The use of automated reactors and continuous flow systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Used in the development of new materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-thiocyanato benzothiazole: Known for its anti-tubercular activity.
2-Arylbenzothiazoles: Widely studied for their pharmacological properties, including anti-cancer and anti-bacterial activities.
Uniqueness
Ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate is unique due to its specific structural features, which combine the benzothiazole and thiophene moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-2-26-21(25)13-7-3-4-8-14(13)22-19(24)17-11-12-18(27-17)20-23-15-9-5-6-10-16(15)28-20/h3-12H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPFTVJLCXWIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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